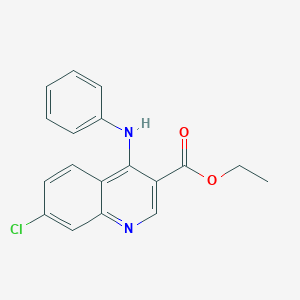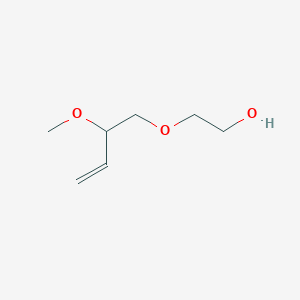
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate is an organic compound that combines a phenylcyclobutyl group with a 3,5-dinitrobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 1-phenylcyclobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorous pentachloride (PCl₅) to form the corresponding acyl chloride, which then reacts with the alcohol to form the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 1-phenylcyclobutanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogenating agents (e.g., Br₂) for halogenation.
Major Products Formed
Hydrolysis: 3,5-dinitrobenzoic acid and 1-phenylcyclobutanol.
Reduction: 3,5-diaminobenzoate derivatives.
Substitution: Various substituted phenylcyclobutyl 3,5-dinitrobenzoates.
Applications De Recherche Scientifique
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate involves its interaction with biological targets, such as enzymes and cellular membranes. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can disrupt cellular processes. Additionally, the phenylcyclobutyl moiety can interact with hydrophobic regions of proteins and membranes, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic acid: A precursor in the synthesis of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate.
Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl group instead of a phenylcyclobutyl group.
Propyl 3,5-dinitrobenzoate: Similar structure but with a propyl group instead of a phenylcyclobutyl group.
Uniqueness
This compound is unique due to the presence of the phenylcyclobutyl group, which imparts distinct steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
18592-80-8 |
|---|---|
Formule moléculaire |
C17H14N2O6 |
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(1-phenylcyclobutyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H14N2O6/c20-16(12-9-14(18(21)22)11-15(10-12)19(23)24)25-17(7-4-8-17)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2 |
Clé InChI |
MFGITMZHASGRQN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)

![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)

![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)






![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)


